(4-Fluoro-benzylidene)-carbamic acid ethyl ester
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Overview
Description
(4-Fluoro-benzylidene)-carbamic acid ethyl ester is an organic compound that features a benzylidene group substituted with a fluorine atom at the para position and an ethyl ester of carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzylidene)-carbamic acid ethyl ester typically involves the reaction of 4-fluorobenzaldehyde with ethyl carbamate under specific conditions. One common method is the condensation reaction, where 4-fluorobenzaldehyde is reacted with ethyl carbamate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzylidene)-carbamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(4-Fluoro-benzylidene)-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4-Fluoro-benzylidene)-carbamic acid ethyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-benzylidene)-carbamic acid ethyl ester
- (4-Bromo-benzylidene)-carbamic acid ethyl ester
- (4-Methyl-benzylidene)-carbamic acid ethyl ester
Uniqueness
(4-Fluoro-benzylidene)-carbamic acid ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s stability, binding interactions, and overall chemical behavior, making it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
ethyl N-[(4-fluorophenyl)methylidene]carbamate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
WQPTUPGGVKQJKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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